Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 52481-66-0
VCID: VC21338395
InChI: InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10)
SMILES: CCOC(=O)C1=C(N=C(S1)NN)C
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 52481-66-0

Cat. No.: VC21338395

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate - 52481-66-0

Specification

CAS No. 52481-66-0
Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
IUPAC Name ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10)
Standard InChI Key AKDLXADPIMDRES-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NN)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NN)C

Introduction

Chemical Structure and Identification

Molecular Information

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is identified by the CAS Registry Number 52481-66-0 and is characterized by the molecular formula C₇H₁₁N₃O₂S . The compound has a molecular weight of 201.25 g/mol, which positions it in the range of small organic molecules with moderate complexity . Its structure consists of a thiazole core with three functional substituents: a hydrazino group, a methyl group, and an ethyl carboxylate group.

Table 1: Basic Molecular Information

PropertyValue
CAS Registry Number52481-66-0
Molecular FormulaC₇H₁₁N₃O₂S
Molecular Weight201.25 g/mol
Exact Mass201.05719778 Da
IUPAC NameEthyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate

Structural Identifiers

The compound can be represented using various chemical notation systems that facilitate its identification and characterization in databases and literature. The International Chemical Identifier (InChI) provides a standardized method to encode the chemical information, while the SMILES notation offers a more compact linear representation of the molecular structure .

Table 2: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10)
InChIKeyAKDLXADPIMDRES-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N=C(S1)NN)C

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases, which is important for comprehensive literature searches and proper identification :

  • Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

  • Ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate

  • Ethyl 2-hydrazinyl-4-methylthiazole-5-carboxylate

  • 2-Hydrazino-4-methyl-thiazole-5-carboxylic acid ethyl ester

Physicochemical Properties

Computed Properties

The physicochemical properties of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate provide insights into its potential behavior in biological systems and chemical reactions. These properties are crucial for predicting solubility, permeability, and potential interactions with biological macromolecules.

Table 3: Physicochemical Properties

PropertyValueSignificance
XLogP3-AA1.5Indicates moderate lipophilicity
Hydrogen Bond Donor Count2Suggests potential for hydrogen bond formation
Hydrogen Bond Acceptor Count6Indicates high potential for interactions with polar molecules
Rotatable Bond Count4Suggests moderate conformational flexibility
Topological Polar Surface Area105 ŲIndicates moderate membrane permeability potential
Complexity191Represents moderate structural complexity

Structural Characteristics

The compound features a 1,3-thiazole ring, which is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. The thiazole scaffold is present in many biologically active compounds and is often used in medicinal chemistry. The specific substitution pattern in ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate creates a unique chemical entity with distinctive properties:

  • The hydrazino group (-NHNH₂) at position 2 provides two nitrogen atoms with potential nucleophilic characteristics

  • The methyl group at position 4 contributes to lipophilicity and steric effects

  • The ethyl carboxylate group at position 5 offers potential for further derivatization and hydrogen bond acceptance

Spectral Data and Analytical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. The PubChem database indicates the availability of ¹H NMR spectral data for ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, acquired using a Bruker AM-300 instrument . The spectral data would typically show signals corresponding to:

  • The ethyl group protons (triplet for -CH₃ and quartet for -CH₂-)

  • The methyl group protons at position 4 (singlet)

  • The amino protons of the hydrazino group (broad signals, potentially exchangeable)

The specific chemical shifts and coupling patterns in the NMR spectrum provide definitive confirmation of the compound's structure.

Mass Spectrometry

Mass spectrometry data available for the compound includes GC-MS information with a total of 85 peaks recorded . The prominent peaks in the mass spectrum include:

  • m/z 201 (highest intensity peak, likely the molecular ion)

  • m/z 45 (second highest intensity)

  • m/z 67 (third highest intensity)

These fragmentation patterns are consistent with the molecular structure and provide a characteristic fingerprint for the identification of the compound in analytical samples.

Related Compounds and Derivatives

Structural Analogs

The PubChem database indicates there are related compounds with the same parent structure, including mixtures, components, and neutralized forms . One specific related compound identified in the search results is ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 98840-82-5), which differs by the presence of an acetyl group on one of the nitrogen atoms of the hydrazino group .

Table 4: Comparison with Related Compound

PropertyEthyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylateEthyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate
CAS Number52481-66-098840-82-5
Molecular FormulaC₇H₁₁N₃O₂SC₉H₁₃N₃O₃S
Molecular Weight201.25 g/mol243.28 g/mol
Structural DifferenceContains free hydrazino groupContains N-acetylated hydrazino group

Information Sources and Data Repositories

Primary Data Sources

The information about ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is available from several reputable databases and repositories, as indicated in the search results :

  • PubChem (National Center for Biotechnology Information)

  • EPA DSSTox

  • NIST Mass Spectrometry Data Center

  • SpectraBase

  • Wikidata

  • PATENTSCOPE (WIPO)

These repositories provide complementary information about the compound's properties, spectral data, and potential applications.

Substance Records

PubChem indicates the existence of multiple substance records associated with ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, including:

  • 92 records for the same compound

  • 12 mixture records

  • A total of 104 related substance records

This suggests that the compound has been studied and registered by numerous researchers and organizations, indicating its relevance in chemical research.

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